BMS-187308

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

BMS-187308は、ブリストル・マイヤーズスクイブ社によって開発された低分子医薬品である。 この化合物は、主に心血管疾患、特に高血圧における潜在的な治療用途について研究されてきた。

準備方法

BMS-187308の合成には、いくつかの重要なステップが含まれる。

縮合反応: 中間体の保護されたスルホンアミドは、2-ブロモベンゼンスルホニルクロリドと5-アミノ-3,4-ジメチルイソキサゾールを縮合させることによって調製される。

グリニャール反応: 1-ブロモ-4-イソブチルベンゼンはマグネシウムと反応して対応するグリニャール試薬を生成し、これは次にトリメチルボレートと縮合して、酸加水分解後にアリールボロン酸を形成する。

ニトロ化と還元: アリールボロン酸は、酢酸ニトレートでニトロ化されてニトロ誘導体を生成し、これは続いてパラジウム炭素上での水素化によって還元されて2-アミノ-4-イソブチルフェニルボロン酸を生成する。

鈴木カップリング: ボロン酸はブロモスルホンアミドと鈴木カップリングして、目的のビフェニル化合物を生成する。

脱保護: 最後のステップには、塩酸によるメトキシエトキシメチル基の脱保護が含まれ、this compoundが生成される。

化学反応の分析

BMS-187308は、以下を含むさまざまな化学反応を受ける。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化された誘導体を形成することができる。

還元: 水素化などの還元反応は、その合成においてニトロ基をアミノ基に変換するために使用される。

置換: この化合物は、鈴木カップリング反応などの置換反応を受け、ボロン酸はハロゲン化物と反応してビフェニル誘導体を形成する。

これらの反応で使用される一般的な試薬には、マグネシウム、トリメチルボレート、酢酸ニトレート、パラジウム炭素、および塩酸が含まれる。 これらの反応から生成される主な生成物は、中間体の保護されたスルホンアミド、アリールボロン酸、ニトロ誘導体、および最終的なビフェニル化合物である。

科学研究への応用

科学的研究の応用

作用機序

BMS-187308は、エンドセリン受容体A型を選択的に阻害することによって効果を発揮する。エンドセリン受容体は、血管の緊張と血圧の調節に関与している。 これらの受容体を遮断することによって、this compoundは強力な血管収縮剤であるエンドセリン-1の結合を防ぎ、それによって血管収縮を抑制し、血圧を低下させる。 . 関与する分子標的と経路には、エンドセリン受容体A型と、血管収縮と血圧調節に関連するシグナル伝達経路が含まれる。

類似の化合物との比較

This compoundは、エンドセリン受容体A型を選択的に阻害するという点でユニークである。類似の化合物には、以下が含まれる。

BMS-193884: 類似のビフェニルコア構造を持つ別のエンドセリン受容体アンタゴニスト。

イルベサルタン: This compoundと構造的要素を共有するアンジオテンシンII受容体アンタゴニスト。

BMS-248360: アンジオテンシンII受容体とエンドセリン受容体の両方に対するデュアルアンタゴニストであり、高血圧治療への新しいアプローチを表す。

This compoundは、エンドセリン受容体A型に対する特異的な選択性により、心血管疾患治療のための標的化されたアプローチを提供するため、際立っている。

類似化合物との比較

BMS-187308 is unique due to its selective inhibition of the endothelin receptor type A. Similar compounds include:

BMS-193884: Another endothelin receptor antagonist with a similar biphenyl core structure.

Irbesartan: An angiotensin II receptor antagonist that shares structural elements with this compound.

This compound stands out due to its specific selectivity for the endothelin receptor type A, which provides a targeted approach for treating cardiovascular diseases .

特性

CAS番号 |

153624-15-8 |

|---|---|

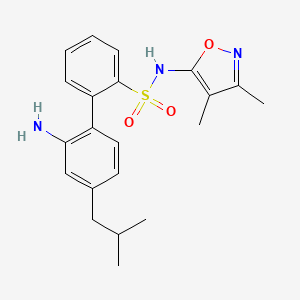

分子式 |

C21H25N3O3S |

分子量 |

399.5 g/mol |

IUPAC名 |

2-[2-amino-4-(2-methylpropyl)phenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C21H25N3O3S/c1-13(2)11-16-9-10-17(19(22)12-16)18-7-5-6-8-20(18)28(25,26)24-21-14(3)15(4)23-27-21/h5-10,12-13,24H,11,22H2,1-4H3 |

InChIキー |

OZDIAVKCLFSBME-UHFFFAOYSA-N |

SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)CC(C)C)N |

正規SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)CC(C)C)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2'-amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)(1,1-biphenyl)-2-sulfonamide BMS 187308 BMS-187308 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。